6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine
Overview
Description
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. Pyrazolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Mechanism of Action
Target of Action
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is a member of the pyrazolo[3,4-b]pyridines family . These compounds have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine . .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can interact with their targets in a manner similar to adenine and guanine
Biochemical Pathways
Given the structural similarity to adenine and guanine, it’s plausible that this compound may interact with pathways involving these purine bases .
Result of Action
Given its structural similarity to adenine and guanine, it’s plausible that this compound may have effects similar to these purine bases .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for certain cell lines, such as MCF-7 and HUVEC .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It inhibits the proliferation of cancer cell lines, such as Km-12, with an IC50 value of 0.304 μM . This compound also affects cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with TRKA. This binding inhibits the kinase activity of TRKA, preventing the phosphorylation of downstream signaling molecules . The compound’s structure allows it to form hydrogen bonds with key residues in the TRKA active site, thereby blocking its activity . Additionally, it has shown low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability ensures prolonged activity in biological systems. Long-term studies have shown that the compound maintains its inhibitory effects on TRKA over extended periods, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves cytochrome P450 enzymes, with CYP2C9 playing a significant role . This interaction affects metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by various functional group modifications. One common method includes the trifluoracetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . The reaction conditions often involve refluxing in acetic acid or other suitable solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl derivatives.
Oxidation and Reduction Reactions: The methyl group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Coupling Products: Biaryl derivatives with potential biological activities.
Oxidation and Reduction Products: Carboxylic acids and alcohols, respectively.
Scientific Research Applications
6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Research: The compound is used to study the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological targets.
Chemical Biology: It is employed in the synthesis of combinatorial libraries for high-throughput screening of potential drug candidates.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Comparison with Similar Compounds
- 4-Bromo-6-methyl-1H-pyrazolo[3,4-B]pyridine
- 3-Methyl-1H-pyrazolo[4,3-B]pyridine
- 6-Chloro-3-methyl-1H-pyrazolo[4,3-B]pyridine
Comparison: 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine is unique due to the presence of a bromine atom at the 6th position, which can significantly influence its reactivity and biological activity compared to its chloro or unsubstituted analogs . The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing diverse derivatives .
Properties
IUPAC Name |
6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-7-6(11-10-4)2-5(8)3-9-7/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGILPZZKMDDLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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